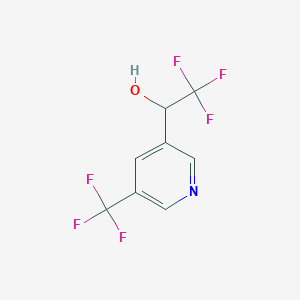
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol is an organic compound characterized by the presence of trifluoromethyl and pyridine moieties. This compound is notable for its unique chemical properties, which are largely attributed to the presence of fluorine atoms. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on direct fluorination methods or building-block methods, depending on the desired target compound. The demand for trifluoromethylpyridine derivatives has been steadily increasing, driven by their applications in agrochemicals and pharmaceuticals .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can yield trifluoroacetic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with fluorine atoms to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluorinating agents like sulfur tetrafluoride or diethylaminosulfur trifluoride are often used.
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid, various alcohol derivatives, and fluorinated compounds with enhanced stability and reactivity .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Integral in the synthesis of pharmaceutical compounds with improved efficacy and stability.
Industry: Utilized in the production of agrochemicals and functional materials
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The fluorine atoms enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
- 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Uniqueness
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol stands out due to its specific trifluoromethyl and pyridine structure, which imparts unique chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H5F6NO |
|---|---|
Peso molecular |
245.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3,6,16H |
Clave InChI |
LCFVUOKCRSCERH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(F)(F)F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


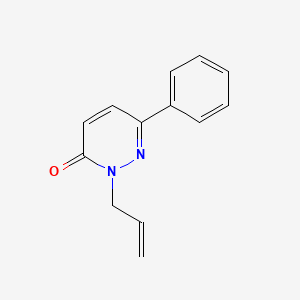
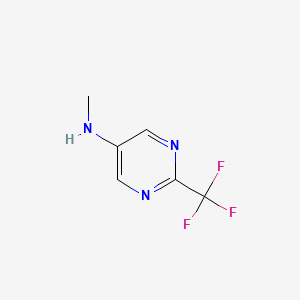
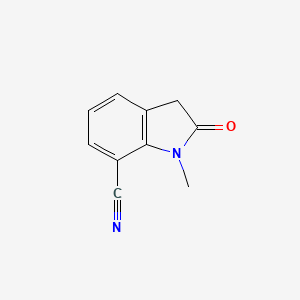
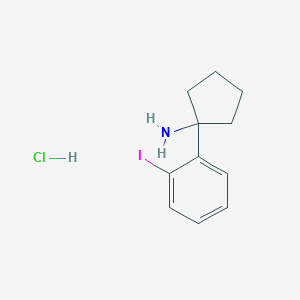
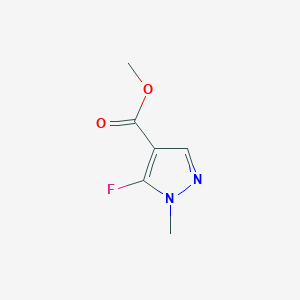
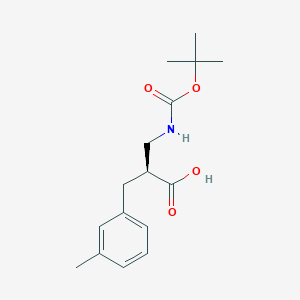
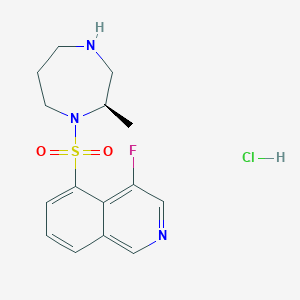
![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
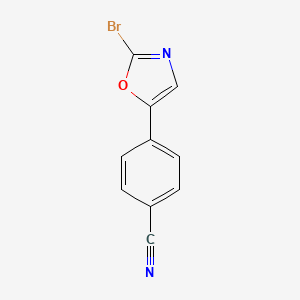
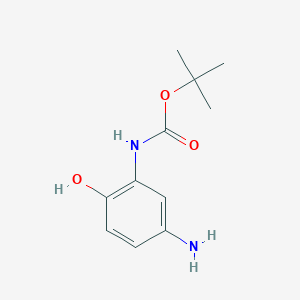
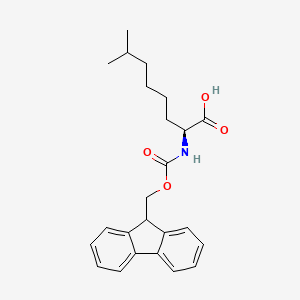
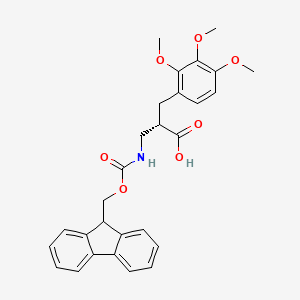
![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
